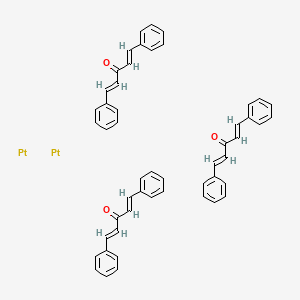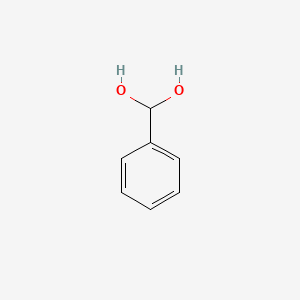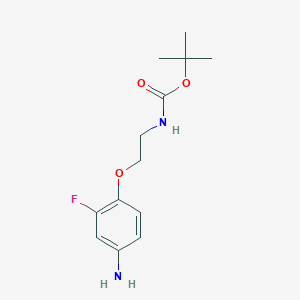![molecular formula C9H15BN2O2S B12092659 Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- CAS No. 2225175-52-8](/img/structure/B12092659.png)
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is an organoboron compound that features a boronic acid functional group attached to a thienyl ring substituted with a 4-methyl-1-piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-, the synthetic route may involve the following steps:
Formation of the thienyl intermediate: The thienyl ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the piperazinyl group: The 4-methyl-1-piperazinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of boronic acids often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the boration step.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-furanyl]-: Similar structure but with a furanyl ring instead of a thienyl ring.
4-(4-methyl-1-piperazinyl)phenylboronic acid: Features a phenyl ring instead of a thienyl ring.
Uniqueness
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is unique due to the presence of the thienyl ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Properties
CAS No. |
2225175-52-8 |
|---|---|
Molecular Formula |
C9H15BN2O2S |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
[5-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-11-4-6-12(7-5-11)9-3-2-8(15-9)10(13)14/h2-3,13-14H,4-7H2,1H3 |
InChI Key |
DTHZVPKAYKGEAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCN(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)



![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)

![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)




